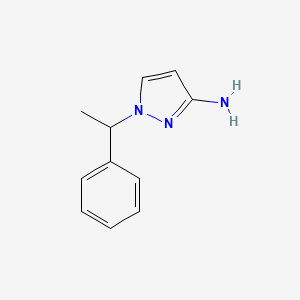

1-(1-phenylethyl)-1H-pyrazol-3-amine

Overview

Description

“1-(1-phenylethyl)-1H-pyrazol-3-amine” is a compound that contains a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a phenylethyl group, which is a two-carbon chain (ethyl) attached to a phenyl group .

Synthesis Analysis

While specific synthesis methods for “1-(1-phenylethyl)-1H-pyrazol-3-amine” are not available, similar compounds are often synthesized through methods such as the reductive amination of acetophenone .Molecular Structure Analysis

The molecular structure of “1-(1-phenylethyl)-1H-pyrazol-3-amine” would consist of a pyrazole ring attached to a phenylethyl group. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis

Amines, such as “1-(1-phenylethyl)-1H-pyrazol-3-amine”, are known to act as weak organic bases, reacting with acids to form salts . They can also undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Scientific Research Applications

Chiral Inducer and Auxiliary in Asymmetric Synthesis

“1-(1-phenylethyl)-1H-pyrazol-3-amine” can serve as a chiral inducer and auxiliary in asymmetric synthesis. This compound is structurally related to 1-phenylethylamine (α-PEA), which is widely used for the synthesis of enantiomerically pure products, often in pharmaceuticals or agrochemicals. The compound’s ability to induce chirality makes it valuable in the diastereoselective synthesis of medicinal substances and natural products .

Resolution of Other Compounds

The compound’s derivatives have been utilized in the resolution of other compounds. This includes the use of enzymatic or chemical methods combined with enzymatic techniques to achieve high enantiomeric excesses in the products .

Modular Organocatalysts

Modular chiral organocatalysts constructed with fragments of this compound have been applied in significant synthetic reactions. These organocatalysts are essential for facilitating various chemical transformations with high selectivity .

Neuropharmacological Potential

Derivatives of “1-(1-phenylethyl)-1H-pyrazol-3-amine” have shown high neuropharmacological potential. These molecules are known for their ability to interfere with natural neurotransmission pathways, making them attractive for the treatment of neurodegenerative disorders such as Alzheimer’s disease .

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of chiral amines. By carefully choosing unsaturated esters and alkylation of the chiral enolate in the initial reaction, a wide range of chiral amines can be synthesized .

Chiral Recognition Processes

Due to its successful applications in various chiral recognition processes, “1-(1-phenylethyl)-1H-pyrazol-3-amine” can be considered a privileged chiral inducer and auxiliary. Its structural motif is frequently applied in the synthesis of chiral building blocks useful in divergent asymmetric synthesis .

Herbicide Synthesis

The compound’s derivatives have been used in the synthesis of enantiomeric triazolopyrimidine herbicides. This application demonstrates the compound’s utility in the agricultural sector, where chirality can be crucial for the activity of herbicides .

Catalysis in Two-Phase Systems

In catalytic systems, the compound has been used to obtain enantiomerically pure esters. For example, in a two-phase catalytic system involving Burkholderia cepacia lipase, the compound’s derivatives have been used to achieve high enantioselectivity and conversion rates .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as etomidate, primarily target γ-aminobutyric acid type a receptors in the central nervous system .

Mode of Action

Similar compounds like etomidate have been found to bind at a distinct binding site associated with a cl- ionopore at the gaba a receptor, increasing the duration of time for which the cl- ionopore is open .

Biochemical Pathways

It’s worth noting that similar compounds, such as etomidate, are known to affect the gabaergic system .

Pharmacokinetics

Similar compounds, such as etomidate, are known to have a rapid onset and short duration of action due to extensive redistribution and rapid metabolism .

Result of Action

Similar compounds like etomidate are known to induce unconsciousness within one circulation time .

Action Environment

It’s worth noting that environmental factors such as uv radiation and pollution can influence the action of various chemical compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(1-phenylethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-8-7-11(12)13-14/h2-9H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDNOUIMSQWSKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-phenylethyl)-1H-pyrazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

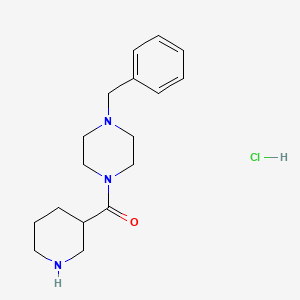

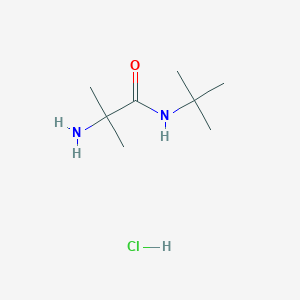

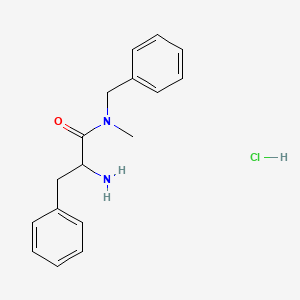

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(sec-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1528866.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1528869.png)